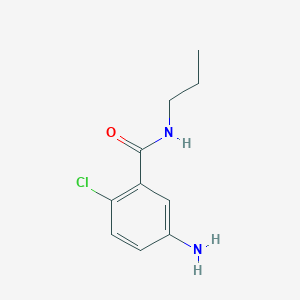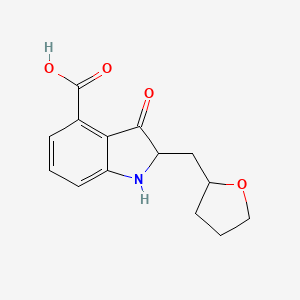![molecular formula C22H18N2O2 B2801748 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one CAS No. 67927-07-5](/img/structure/B2801748.png)
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, also known as MMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MMQ has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and angiogenesis. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of novel drugs. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its therapeutic properties.
Direcciones Futuras
There are several future directions for the research on 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, including the identification of its specific targets and the development of novel drugs based on its structure. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one could also be used in combination with other drugs to enhance its therapeutic properties. Furthermore, the potential use of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Métodos De Síntesis
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one can be synthesized using various methods, including the condensation reaction of 4-methylacetophenone and 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylphenylmagnesium bromide with 2-phenylquinazolin-4(3H)-one in the presence of copper iodide.
Aplicaciones Científicas De Investigación
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)
![N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt](/img/structure/B2801667.png)
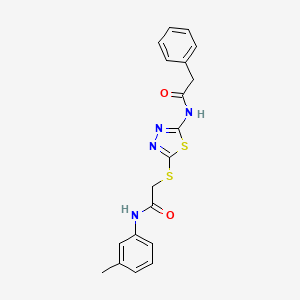
![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
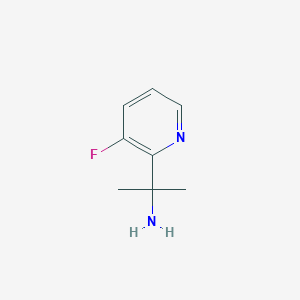
![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
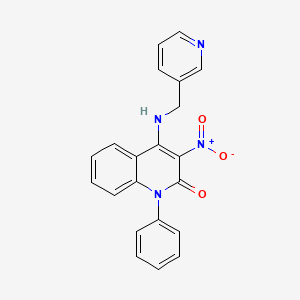
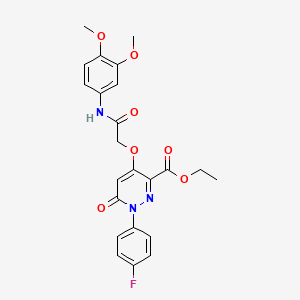
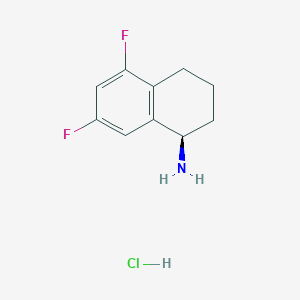
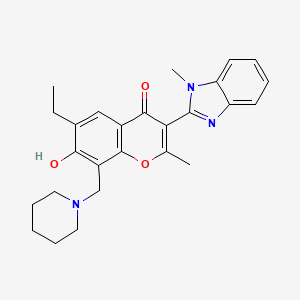
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)
